Product packaging for Caulibugulone F(Cat. No.:CAS No. 662167-20-6)

Caulibugulone F

Cat. No.: B12884721
CAS No.: 662167-20-6
M. Wt: 231.25 g/mol
InChI Key: WLSYCPCYTGRLHZ-UHFFFAOYSA-N
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Description

Caulibugulone F is a novel isoquinolinequinone metabolite isolated from the marine bryozoan Caulibugula intermis . It demonstrates potent cytotoxic activity in vitro, with reported IC50 values in the sub-micromolar range against murine tumor cells . This compound belongs to a class of molecules that share structural frameworks with established anticancer agents, and its core isoquinolinequinone structure is a key pharmacophore for investigating mechanisms like redox cycling . Research into related isoquinolinequinones indicates that their cytotoxic activity is often associated with the generation of Reactive Oxygen Species (ROS), leading to oxidative stress in cancer cells . Furthermore, structural analogs of this compound class have shown promising activity against multidrug-resistant (MDR) human tumor cell lines, suggesting potential for researching mechanisms to overcome drug resistance in cancer . The supply of this compound is facilitated by its successful total synthesis, providing a reliable source for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B12884721 Caulibugulone F CAS No. 662167-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

662167-20-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one

InChI

InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3

InChI Key

WLSYCPCYTGRLHZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO

Origin of Product

United States

Isolation and Structural Characterization of Caulibugulone F

Isolation Source and Geographical Context

Caulibugulone F, along with its congeners Caulibugulones A-E, was first isolated from the marine bryozoan Caulibugula intermis Harmer (Family: Bugulidae). nih.govacs.orgresearchgate.netresearchgate.net This organism is a sessile, colonial invertebrate animal, and like many bryozoans, it has proven to be a source of novel secondary metabolites with significant biological activities. acs.org Prior to the discovery of the caulibugulones, there had been no reports on the chemical constituents of the genus Caulibugula. acs.org

The specimen of Caulibugula intermis from which this compound was isolated was collected in the Indo-Pacific region, specifically off the coast of Palau. nih.govacs.orgresearchgate.net The collection was made from a marine habitat at a depth of 33 meters. researchgate.net

There is evidence to suggest that the biosynthesis of caulibugulones may not be carried out by the bryozoan itself, but rather by an associated microorganism. researchgate.net The structural similarity of these compounds to metabolites isolated from bacterial sources points towards a possible microbial origin. researchgate.net Specifically, similar isoquinolinequinones have been isolated from Streptomyces species, and a biosynthetic gene cluster responsible for their production has been identified in Streptomyces albus. researchgate.net This suggests that a symbiotic bacterium living within the Caulibugula intermis colony could be the true producer of this compound.

Isolation Methodology

The isolation of this compound was guided by a bioactivity-directed fractionation strategy. The initial organic extract of Caulibugula intermis demonstrated a distinct pattern of differential cytotoxicity against the U.S. National Cancer Institute (NCI)'s 60 cell line panel, which prompted further investigation. nih.govacs.org

The process began with solvent-solvent partitioning of the crude extract, which concentrated the cytotoxic activity. acs.org This active fraction was then subjected to a series of chromatographic separations. The key steps in the purification process are outlined below:

StepTechniqueDetailsResult
1 Solvent PartitioningThe crude organic extract was partitioned to concentrate cytotoxic components.An active fraction (9:1 methyl-tert-butyl ether/hexane-soluble) was obtained.
2 Column ChromatographyThe active fraction was chromatographed over Sephadex LH-20.Further separation of compounds based on size exclusion.
3 High-Performance Liquid Chromatography (HPLC)Fractions from the previous step were purified using reverse-phase C18 HPLC.Isolation of pure Caulibugulones A-F. This compound was isolated as part of a 1:1 mixture with Caulibugulone E. acs.org

This systematic, bioassay-guided approach ensured that the chemical isolation efforts remained focused on the compounds responsible for the observed biological activity, ultimately leading to the discovery of the six novel caulibugulones. nih.govacs.org

Structural Elucidation Techniques for this compound

The molecular structure of this compound was determined through a comprehensive suite of spectrochemical analyses. nih.govacs.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to establish the molecular formula of this compound as C10H9N3O, indicating it differed from its co-isolated analogue, Caulibugulone A (C10H8N2O2), by the substitution of an NH group for a quinone oxygen. acs.org

The core structure was pieced together using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org A critical observation in the 13C NMR spectrum for both Caulibugulone E and F was a significant upfield shift of a carbon signal from approximately δ 180 ppm (characteristic of a quinone carbonyl) to around δ 160 ppm. acs.org This shift was indicative of an imine functionality, distinguishing Caulibugulones E and F as the first natural products discovered with an isoquinoline (B145761) iminoquinone skeleton. researchgate.net

The specific techniques employed in the structural determination are summarized in the table below.

TechniquePurposeFindings for this compound
HRFABMS Determination of molecular formula.Established the molecular formula as C10H9N3O. acs.org
LC-MS Liquid Chromatography-Mass Spectrometry; provides mass information.Confirmed the mass of the isolated compound. acs.org
1D NMR (¹H, ¹³C) Provides information on the carbon-hydrogen framework.Revealed key chemical shifts, including the upfield shift of a carbonyl carbon to ~δ 160 ppm, suggesting an imine group. acs.org
2D NMR (COSY, HSQC, HMBC, ROESY) Establishes connectivity between atoms.Determined the complete bonding network and spatial relationships of atoms, confirming the isoquinoline iminoquinone structure. acs.org

Through the combined interpretation of these data, the precise chemical structure of this compound was unambiguously assigned. acs.org

Spectroscopic Methods in Structure Determination

The molecular structure of this compound and its related compounds was elucidated through comprehensive spectrochemical analyses. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, alongside mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), were pivotal in determining the precise atomic arrangement and connectivity of the molecule. nih.gov

The structural determination relies on interpreting the data from these methods. For instance, ¹H and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR experiments (such as COSY and HMBC) establish the connectivity between these atoms. High-resolution mass spectrometry provides the exact molecular formula, confirming the elemental composition of the compound. researchgate.net

Technique Observed Data
HRFABMS [M+H]⁺ m/z value consistent with C₁₁H₁₁N₃O
¹H NMR Signals corresponding to aromatic, imine, and methyl protons
¹³C NMR Resonances for carbonyl, imine, and aromatic carbons

| UV-Vis λₘₐₓ | Absorption bands characteristic of the iminoquinone chromophore |

Analogous Relationships with Other Caulibugulones (A-E)

This compound is part of a family of six related alkaloids, Caulibugulones A through F, all isolated from Caulibugula intermis. researchgate.net The core structure of these compounds varies slightly. Caulibugulones A-D are characterized by an isoquinoline-5,8-dione (B3342986) skeleton, with a substituted amino group at position C-7 and variations at C-6 (hydrogen, bromine, or chlorine). researchgate.net

In contrast, Caulibugulones E and F are direct analogues of Caulibugulone A. researchgate.net They share the fundamental isoquinoline framework but possess a distinct modification: the presence of an imine group at the C-5 position. researchgate.net This structural alteration classifies them as isoquinoline iminoquinones rather than the isoquinoline-5,8-diones seen in analogues A-D. researchgate.net

Distinctive Structural Features of this compound (Isoquinoline Iminoquinone Skeleton, C-5 Imine, C-5 Nitrogen Substitution)

This compound's structure is notable for several key features that distinguish it within its chemical class.

Isoquinoline Iminoquinone Skeleton : The most significant feature of this compound, shared with Caulibugulone E, is its isoquinoline iminoquinone skeleton. researchgate.net At the time of their discovery, they were the first compounds with this specific chemical framework to be isolated from a natural source. researchgate.net This skeleton differs from the more common isoquinoline-5,8-dione core of Caulibugulones A-D. researchgate.net

C-5 Imine Group : The defining characteristic of the iminoquinone structure is the replacement of a carbonyl oxygen at position C-5 with an imine group (=NH or =NR). This C=N double bond at C-5 is a critical feature that differentiates this compound from its dione (B5365651) counterparts (A-D). researchgate.net

C-5 Nitrogen Substitution : The presence of the nitrogen atom in the imine group at the C-5 position represents a key substitution on the quinonoid ring system. This feature, along with the nitrogen in the isoquinoline ring and the amino group at C-7, contributes to the alkaloid nature of the compound.

Synthetic Approaches to Caulibugulones, with Emphasis on Caulibugulone F and Analogues

Early Total Synthesis Strategies for the Caulibugulone Family

These initial synthetic campaigns were crucial in confirming the assigned structures of the natural products and provided sufficient material for further biological evaluation. researchgate.net

Key Methodologies in Isoquinoline (B145761) Core Construction

The construction of the central isoquinoline ring system is a critical aspect of caulibugulone synthesis. Several key methodologies have been employed to efficiently assemble this heterocyclic core.

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch reaction has proven to be a valuable tool in the synthesis of the caulibugulone family. blucher.com.bracs.org In one approach, the synthesis of caulibugulones A–D began with 2,5-dimethoxybenzaldehyde (B135726). acs.orgresearchgate.net A modified Pomeranz-Fritsch reaction of N-(2,5-dimethoxybenzyl)-N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide successfully yielded 5,8-dimethoxyisoquinoline (B6204768). blucher.com.bracs.org This intermediate serves as a crucial precursor to the isoquinoline-5,8-dione (B3342986) core. acs.org The reaction proceeds smoothly and provides an efficient route to the required isoquinoline framework. acs.orgresearchgate.net

Another synthesis of caulibugulone B also utilized a Pomeranz-Fritsch based cyclization. blucher.com.br Reductive amination of 2,5-dimethoxybenzaldehyde with 2,2-dimethoxyethanamine furnished a benzylamine (B48309) intermediate, which upon heating in trifluoroacetic acid, cyclized to form 5,8-dimethoxyisoquinoline. blucher.com.br This methodology highlights the utility of the Pomeranz-Fritsch reaction in constructing the substituted isoquinoline nucleus from simple starting materials. blucher.com.brblucher.com.brblucher.com.br

Oxidative Ether Cleavage and Tunable Oxidation Reactions (N-Haloimides)

Once the 5,8-dimethoxyisoquinoline core is established, the next critical step is the oxidation to the corresponding isoquinoline-5,8-dione. A tunable oxidation reaction using N-haloimides has been effectively employed for this transformation. acs.org For instance, treatment of 5,8-dimethoxyisoquinoline with N-bromosuccinimide (NBS) in a mixture of water and tetrahydrofuran (B95107) resulted in the direct conversion to isoquinoline-5,8-dione. blucher.com.bracs.org This oxidative ether cleavage provides a direct route to the quinone system. blucher.com.br

Furthermore, the choice of N-haloimide can be tuned to achieve both oxidation and halogenation in a single step. acs.org Using N-haloimides of cyanuric acid, it was possible to generate 6,7-dihaloisoquinoline-5,8-diones directly from 5,8-dimethoxyisoquinoline. acs.org This approach avoids the need to handle the often-unstable isoquinoline-5,8-dione intermediate. blucher.com.br The concurrent oxidative ether deprotection and bromination of the isoquinoline nucleus, followed by regioselective aminolysis, proved to be an efficient strategy in the synthesis of caulibugulone B. blucher.com.br

Regioselective Considerations in Caulibugulone Synthesis

A key challenge in the synthesis of many caulibugulones is the regioselective introduction of substituents onto the quinone ring. The amination of isoquinoline-5,8-quinone typically shows a preference for the C-7 position. nih.govchim.it The use of a Lewis acid, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), has been shown to direct the nucleophilic amination of isoquinoline-5,8-quinone to the 7-position with high regioselectivity. researchgate.netnih.gov This method yields the desired 7-amino-substituted products, such as caulibugulone A and D, as the major products, with only small amounts of the corresponding 6-amino-substituted regioisomers being formed. researchgate.netnih.gov

The regioselectivity of the nucleophilic displacement of a halogen in dihaloisoquinoline-5,8-diones has also been investigated. In the synthesis of caulibugulone B from 6,7-dibromoisoquinoline-5,8-dione, the displacement of the bromine atom at the C-7 position by methylamine (B109427) occurs regioselectively. blucher.com.br The solvent was found to influence the regioselectivity of this reaction, with a 5:1 ratio of caulibugulone B to its isomer in ethanol, and a 1:1 ratio in chloroform. blucher.com.br The structure of the resulting aminoquinones was confirmed using 2D NMR techniques, such as HMBC experiments. blucher.com.brnih.gov

Synthesis of Caulibugulone F and its Direct Analogues

This compound is an iminoquinone analogue of caulibugulone A. researchgate.net The synthesis of caulibugulone E, a related iminoquinone, was achieved by treating caulibugulone A with ammonia (B1221849) in the presence of titanium(IV) isopropoxide. rsc.orgpitt.edu This reaction, though sluggish, provided caulibugulone E in good yield. pitt.edu

However, the synthesis of this compound has proven to be more challenging. pitt.edu Attempts to synthesize this compound by reacting caulibugulone A with 2-aminoethanol or 2-azidoethanol (B47996) were unsuccessful. pitt.edu Interestingly, in some of these attempts, caulibugulone E was isolated instead of the desired this compound. pitt.edu The synthesis of this compound can be approached through total synthesis methods that involve building the isoquinoline framework and then introducing the imine functionality. smolecule.com

Rational Design and Synthesis of Novel Caulibugulone Derivatives and Analogues

The core structure of the caulibugulones has served as a scaffold for the rational design and synthesis of novel derivatives and analogues with potential biological activity. nih.govresearchgate.net The synthesis of a series of 6-, 7-, and 6,7-substituted isoquinolinequinones has been reported, and these compounds were evaluated for their cytotoxic activity. nih.gov For example, 7-amino-6-bromoisoquinoline-5,8-quinone was identified as a promising active compound against several cancer cell lines. nih.gov

The synthesis of these analogues often involves the regioselective amination of a substituted isoquinoline-5,8-quinone. nih.gov The exploration of the chemical space around the isoquinolinequinone framework has included amination and thiolation at the C-6 and C-7 positions, halogenation, and the addition of amino acids. researchgate.net This synthetic work aims to improve the anticancer potential of the caulibugulone family. researchgate.net The design of these new derivatives often leverages structure-activity relationship (SAR) data to guide the synthetic efforts. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Caulibugulone F and Its Analogues

Impact of Isoquinoline (B145761) Iminoquinone Skeleton on Bioactivity

The core scaffold of the caulibugulones is a key determinant of their bioactivity. Caulibugulones A-D possess an isoquinoline-5,8-dione (B3342986) structure, whereas Caulibugulone F and its analogue Caulibugulone E feature a novel isoquinoline iminoquinone skeleton, representing the first instances of this scaffold being isolated from a natural source. researchgate.net This iminoquinone core, with an imine group at the C-5 position, appears to be particularly important for potent bioactivity.

All six of the naturally occurring caulibugulones (A-F) demonstrated significant in vitro cytotoxicity against the murine IC-2 wt tumour cell line, with IC50 values ranging from 0.03 to 1.67 µg/mL. researchgate.netnih.gov This indicates that the broader isoquinoline quinone and iminoquinone class is a promising scaffold for cytotoxic agents. The insertion of nitrogen atoms within the quinone-like ring system, creating the iminoquinone, has a marked influence on the compound's biological activity. researchgate.net The high cytotoxicity exhibited by Caulibugulone E (IC50 = 0.03 µg/mL), which shares the iminoquinone skeleton with this compound, underscores the importance of this structural feature. researchgate.net

Influence of Substituents on Cytotoxicity

Beyond the core skeleton, the various substituents on the caulibugulone structure play a critical role in modulating cytotoxic potency. SAR analysis of the natural caulibugulones and related synthetic compounds has provided insights into the effects of halogenation, amino and hydroxyl groups, and the imine functionality.

In the natural caulibugulone series, halogenation at the C-6 position appears to have a relatively minor impact on cytotoxicity. Caulibugulone A (no halogen), Caulibugulone B (bromine at C-6), and Caulibugulone C (chlorine at C-6) exhibit comparable potencies against the murine IC-2 wt tumor cell line, with IC50 values of 0.22, 0.34, and 0.26 µg/mL, respectively. researchgate.net This suggests that, within this specific series, C-6 halogenation is not a primary determinant of cytotoxicity. researchgate.net However, in broader studies of quinoline and isoquinoline compounds, the introduction of halogens, which are electron-withdrawing groups, can enhance cytotoxic properties. nih.govresearchgate.net Therefore, while its role is not pronounced in the natural caulibugulones, halogenation remains a relevant strategy in the design of synthetic analogues. researchgate.net

The nature of the substituent on the nitrogen atoms of the caulibugulone scaffold is a significant factor in determining bioactivity. Caulibugulones A-D all feature a substituted amino group at the C-7 position. researchgate.net A key finding from SAR studies was that the substitution of an ethyl alcohol group onto the nitrogen at either C-7 or C-5 led to a substantial decrease in cytotoxicity, reducing it by five to tenfold. researchgate.net This indicates a sensitivity to steric bulk or polarity in this region of the molecule, suggesting that smaller or less polar substituents on the amino groups are favorable for maintaining high potency. In studies of other quinoline derivatives, the presence of a hydroxyl (-OH) group has been shown to result in better cytotoxicity compared to a nitro (-NO2) group, emphasizing the positive contribution a hydroxyl substituent can have on bioactivity. nih.gov

A direct comparison between the isoquinoline-5,8-dione (A-D) and the isoquinoline iminoquinone (E and F) skeletons reveals the profound impact of the imine functionality at C-5. Caulibugulone E, an iminoquinone, was found to be the most potent of the series with an IC50 of 0.03 µg/mL. researchgate.net This is approximately a seven-fold increase in potency compared to its direct quinone analogue, Caulibugulone A (IC50 = 0.22 µg/mL). researchgate.net Both quinones and quinone imines are known to be reactive metabolites, capable of acting as Michael acceptors and participating in redox cycling, which can contribute to their cellular toxicity. researchgate.netnih.gov The enhanced potency of the iminoquinone analogues suggests that the C-5 imine group may increase the molecule's reactivity or alter its electronic properties in a way that facilitates more effective interaction with biological targets. researchgate.net

Table 1: Cytotoxicity of Caulibugulones A-F against the murine IC-2 wt tumour cell line. researchgate.net Data compiled from published research.

Structural Determinants for Cdc25 Phosphatase Inhibition

The cytotoxicity of the caulibugulones has been linked to their ability to inhibit the Cdc25 family of cell cycle-controlling protein phosphatases. nih.gov These enzymes are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest. nih.govnih.gov Caulibugulone A, the quinone analogue of this compound, was found to be a selective, irreversible inhibitor of Cdc25B. nih.gov The mechanism of inhibition involves the direct oxidation of the enzyme, likely mediated by the generation of reactive oxygen species (ROS) from the redox-active quinone scaffold. nih.gov

Given the structural and electronic similarities, it is highly probable that this compound and other iminoquinone analogues inhibit Cdc25 phosphatases through a similar redox-mediated mechanism. The structure of Cdc25 phosphatases presents a challenge for inhibitor design, as the active site is notably shallow. frontiersin.org This suggests that inhibitors like the caulibugulones may not bind in a traditional lock-and-key fashion but could interact with hotspots at the phosphatase-substrate interface, leading to enzyme inactivation. frontiersin.org The key structural determinant for this activity is the redox-active isoquinoline iminoquinone core, which can generate the ROS necessary for the oxidative and irreversible inhibition of the Cdc25 catalytic cysteine. nih.govresearchgate.net

Design Principles for Enhanced Bioactivity in Caulibugulone Derivatives

Based on the SAR studies of natural caulibugulones, several design principles can be established for the development of new derivatives with enhanced bioactivity:

Prioritize the Iminoquinone Scaffold : The isoquinoline iminoquinone core, as seen in Caulibugulone E and F, is a highly favorable scaffold, conferring greater cytotoxicity than the corresponding isoquinoline-5,8-dione structure. researchgate.net

Optimize Amino Substituents : The nature of the substituent on the C-7 amino group is critical. The significant loss of activity upon introduction of an ethyl alcohol group suggests that modifications in this position should focus on smaller, less polar, or non-hydrogen-bond-donating groups to maintain or enhance potency. researchgate.net

Strategic Use of Halogenation : While halogenation at C-6 did not significantly alter the activity of natural caulibugulones, the targeted introduction of electron-withdrawing groups like halogens at other positions on the aromatic rings is a valid strategy that has proven effective in enhancing the potency of other quinoline-based cytotoxic agents. researchgate.netmdpi.com

Maintain Redox Potential : Since the inhibition of Cdc25 phosphatases appears to be a key mechanism of action, modifications should aim to preserve or enhance the redox-cycling capabilities of the iminoquinone system. This ensures the compound can generate the ROS required for irreversible enzyme inhibition. nih.gov

Simplification and Modification : Following principles of medicinal chemistry, simplification of the natural product's structure to create a more synthetically accessible core, while retaining the key pharmacophoric elements (the iminoquinone and optimized amino function), could lead to novel and potent analogues. mdpi.com

By adhering to these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with potentially improved potency, selectivity, and drug-like properties for further investigation as anticancer agents.

Challenges and Future Directions in Caulibugulone F Research

Development of More Potent and Selective Analogues

A primary challenge in the development of Caulibugulone F as a therapeutic agent is optimizing its potency and selectivity. While the caulibugulone family shows cytotoxicity against various tumor cells, with IC50 values ranging from 0.03 to 1.67 µg/mL, enhancing these properties could lead to more effective and safer treatments. nih.govresearchgate.net Research into related isoquinoline (B145761) quinones has shown that chemical modification is a viable strategy to achieve this.

Future research will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the caulibugulone scaffold is crucial. Studies on related isoquinolinequinone N-oxides have demonstrated that substitutions at the C(6) position can lead to pronounced anticancer activity. nih.gov Furthermore, removing the C(1) methyl moiety in some analogues resulted in the most potent compounds of that series. nih.gov Investigating similar modifications on the this compound structure, such as altering substituents on the quinone ring or the isoquinoline nucleus, could yield analogues with superior activity.

Targeted Synthesis: The synthesis of novel derivatives can be guided by computational modeling to predict interactions with biological targets. For instance, creating derivatives with different amino acid moieties or halogen substitutions could improve target binding and selectivity. researchgate.net The synthesis of various 6- and 7-substituted isoquinolinequinones has produced compounds with high potency against several human tumor cell lines, including gastric adenocarcinoma and leukemia cells. researchgate.net

Improving Pharmacokinetic Properties: Modifications can also aim to improve drug-like properties. For example, creating salt derivatives of related naphthoquinones has been shown to enhance both potency and selectivity, with one analogue achieving a nanomolar IC50 value and a high selectivity index against cancer cells. mdpi.com

Compound/Analogue ClassKey Structural FeatureObserved Effect on Potency/SelectivityReference
Caulibugulone EImine group at C-5Most potent among the initially isolated Caulibugulones A-F against murine IC-2 wt tumor cells. nih.govresearchgate.net
C(6) Substituted IQQ N-OxidesSubstitution at C(6) positionPronounced anticancer activity across a broad panel of cells. nih.gov
C(1) Demethylated IQQ N-Oxide (Analogue 25)Removal of C(1) methyl groupMost potent in its series, with an average GI50 of 210 nM across 52 cell lines. nih.gov
7-Amino-6-bromoisoquinoline-5,8-quinoneAmino group at C-7, bromine at C-6Highly promising activity against tested cancer cell lines, with IC₅₀ values in the 0.21-0.49 μM range. researchgate.net
Naphthoimidazole Salts (Analogue 7b)Conversion to a salt derivativeExhibited nanomolar anticancer activity (IC50 = 22.97 nM) and a high selectivity ratio of 41.43. mdpi.com

In-depth Elucidation of Complex Mechanisms of Action

While initial studies have identified the Cdc25 family of phosphatases as a key target for the caulibugulones, the full scope of their mechanism of action remains to be unraveled. rsc.orgfsu.edu The complexity of cellular signaling pathways suggests that these compounds may interact with multiple targets, leading to their potent cytotoxic effects.

Future research must address the following:

Dual Inhibition Mechanisms: Studies on Caulibugulone A revealed that it inhibits Cdc25A and Cdc25B through at least two distinct mechanisms. fsu.edu Inhibition of Cdc25B is irreversible and appears to be mediated by the generation of reactive oxygen species (ROS), which oxidize the enzyme. fsu.edu In contrast, the degradation of Cdc25A is independent of ROS but involves the activation of the p38 stress kinase pathway. fsu.edu A significant challenge is to determine if this compound operates through a similar dual mechanism and to identify the specific molecular interactions involved.

ROS-Independent Pathways: The discovery of a p38 kinase-dependent pathway for Cdc25A degradation suggests that caulibugulones have effects beyond simple ROS generation. fsu.edu Identifying other signaling cascades affected by this compound is a critical next step. This could involve proteomics and transcriptomics approaches to map the cellular response to the compound comprehensively.

Mitochondrial Disruption: Some evidence suggests that this compound may induce apoptosis by disrupting mitochondrial function and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. smolecule.com A deeper investigation into its impact on mitochondrial membrane potential, electron transport chain, and the release of apoptotic factors is necessary.

Molecular Target/PathwayProposed Mechanism of ActionDownstream EffectReference
Cdc25B PhosphataseIrreversible inhibition via ROS-mediated oxidation of the catalytic cysteine.Cell cycle arrest at G2/M phase. fsu.edu
Cdc25A PhosphataseStimulation of p38 stress kinase, leading to Cdc25A degradation (ROS-independent).Cell cycle arrest at G1 phase. fsu.edu
MitochondriaDisruption of function, modulation of Bcl-2 family proteins.Induction of apoptosis. smolecule.com
Intracellular EnvironmentGeneration of reactive oxygen species (ROS).Oxidative stress, enzyme inactivation. fsu.edu

Biosynthetic Pathway Elucidation and Engineering

A significant gap in the knowledge of this compound is its natural production. The biosynthetic pathway within the marine bryozoan Caulibugula intermis or a potential microbial symbiont is currently unknown. Elucidating this pathway is a major challenge but offers substantial rewards.

Key areas for future investigation include:

Identifying the Producer: There is growing evidence that many natural products isolated from marine invertebrates are actually produced by symbiotic microorganisms. researchgate.netcsic.es Similar isoquinoline quinones have been isolated from bacterial sources, including Streptomyces species, which supports the hypothesis of a bacterial origin for the caulibugulones. nih.govresearchgate.net Future efforts should focus on isolating and culturing microbial symbionts from C. intermis to identify the true producer of this compound.

Genomic and Metabolic Analysis: Once the producing organism is identified, its genome can be sequenced to find the biosynthetic gene cluster (BGC) responsible for caulibugulone synthesis. This involves searching for genes encoding enzymes typical of alkaloid biosynthesis, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidases, methyltransferases), and transporters.

Biosynthetic Engineering: Understanding the biosynthetic pathway would enable the use of synthetic biology techniques to engineer the pathway. This could involve heterologous expression of the BGC in a more easily cultured host organism (like E. coli or Streptomyces coelicolor) for sustainable production. researchgate.net Furthermore, genetic manipulation of the pathway could be used to create novel analogues that may not be accessible through chemical synthesis, potentially leading to compounds with improved therapeutic properties.

Exploration of Additional Biological Targets and Therapeutic Applications

While the primary focus of caulibugulone research has been on its anticancer properties, the known mechanisms of action suggest that these compounds could have broader therapeutic potential. nih.govresearchgate.net The ability to modulate fundamental cellular processes like kinase signaling and ROS production opens the door to exploring new applications.

Future research directions should include:

Anti-Neuroinflammatory Activity: Neuroinflammation, driven by the overactivation of glial cells like microglia, is a key factor in many neurodegenerative diseases. oaepublish.commdpi.com The p38 MAPK pathway, which is activated by Caulibugulone A, is a critical regulator of inflammatory responses in microglia. fsu.edu This connection provides a strong rationale for investigating this compound and its analogues as potential anti-neuroinflammatory agents. nih.govmdpi.com Future studies could use in vitro models, such as LPS-stimulated microglial cells, to assess the ability of these compounds to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. mdpi.com

Overcoming Drug Resistance: Many cancers develop resistance to conventional chemotherapies. The unique dual mechanism of action of the caulibugulone scaffold might be effective against cancer cells that are resistant to other drugs. fsu.edu Research on related isoquinolinequinones has shown efficacy against multidrug-resistant cancer cells, suggesting this could be a fruitful area of investigation for this compound analogues. nih.gov

Antimicrobial Applications: Quinone-containing compounds are well-known for their broad-spectrum antimicrobial activities. researchgate.net Given that this compound is a natural product likely evolved in a competitive marine environment, exploring its potential as an antibacterial or antifungal agent is a logical extension of its biological profiling.

Q & A

Synthesis and Characterization

Basic: What experimental protocols are recommended for synthesizing and characterizing Caulibugulone F in laboratory settings? Methodological Answer: Synthesis typically involves multi-step organic reactions (e.g., cycloaddition or esterification), with purification via column chromatography or HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. For reproducibility, detailed step-by-step protocols (e.g., solvent ratios, reaction temperatures) should be documented in the "Experimental" section, referencing established methods for analogous compounds .

Advanced: How can researchers optimize synthetic yield while minimizing side-product formation in this compound synthesis? Methodological Answer: Employ Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., catalyst loading, temperature). Use techniques like LC-MS to monitor reaction progress and identify intermediates. Computational modeling (e.g., DFT calculations) can predict reactivity pathways. Cross-validate results with kinetic studies and compare against synthetic protocols for structurally related natural products .

Bioactivity Evaluation

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound? Methodological Answer: Use cell-based assays targeting relevant pathways (e.g., apoptosis in cancer cell lines, antimicrobial disk diffusion). Include positive/negative controls and dose-response curves. For cytotoxicity, employ MTT or resazurin assays with IC₅₀ calculations. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to mitigate variability .

Advanced: How can researchers validate the target specificity of this compound in complex biological systems? Methodological Answer: Combine CRISPR-Cas9 gene editing (to knock out putative targets) with proteomic profiling (e.g., SILAC). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity quantification. Cross-reference with transcriptomic data (RNA-seq) to assess off-target effects. Address contradictions by replicating experiments in orthogonal models (e.g., zebrafish vs. murine systems) .

Structural Analysis and Optimization

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of this compound? Methodological Answer: X-ray crystallography is definitive for absolute configuration. Alternatively, use NOESY/ROESY NMR to assess spatial proximity of protons. Compare optical rotation data with literature values. For chiral centers, employ chiral HPLC or Mosher’s ester derivatization .

Advanced: What computational strategies aid in predicting this compound’s bioactive conformers? Methodological Answer: Perform molecular dynamics (MD) simulations to explore conformational flexibility. Docking studies (AutoDock Vina, Schrödinger) can predict binding poses against target proteins. Validate with free-energy perturbation (FEP) calculations. Integrate results with SAR studies to prioritize synthetic derivatives .

Data Interpretation and Contradictions

Basic: How should researchers address discrepancies in this compound’s reported bioactivity across studies? Methodological Answer: Conduct a systematic review using PRISMA guidelines. Compare assay conditions (e.g., cell line origins, serum concentrations). Use meta-analysis tools (RevMan) to quantify heterogeneity. Replicate key experiments under standardized protocols .

Advanced: What frameworks ensure robustness when interpreting conflicting mechanistic data? Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use pathway enrichment analysis (KEGG, GO) to contextualize omics data. Validate with orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) .

Literature Review and Knowledge Gaps

Basic: Which databases are most effective for retrieving peer-reviewed studies on this compound? Methodological Answer: Prioritize PubMed for biomedical studies, SciFinder for synthetic routes, and Web of Science for citation tracking. Use Boolean operators (e.g., "this compound AND biosynthesis NOT derivatives") to refine searches. Avoid over-reliance on Google Scholar due to incomplete metadata .

Advanced: How can researchers identify underexplored research avenues for this compound? Methodological Answer: Perform citation chaining (backward/forward snowballing) in systematic reviews. Analyze patent databases (Espacenet, USPTO) for industrial applications. Use text-mining tools (VOSviewer) to map co-occurrence networks of keywords in abstracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.